E3 Ligase Ligand-linker Conjugate 54
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C28H37N5O6 |
|---|---|
Molekulargewicht |
539.6 g/mol |
IUPAC-Name |
tert-butyl 4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-14-12-30(13-15-32)17-18-8-10-31(11-9-18)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35) |
InChI-Schlüssel |
XBCCLKRPPDULNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Architect's Toolkit: A Deep Dive into Thalidomide-Based E3 Ligase Ligand-Linker Conjugates for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a pivotal component in the landscape of targeted protein degradation: the E3 ligase ligand-linker conjugate. Specifically, we will focus on conjugates utilizing thalidomide (B1683933) and its derivatives, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. While the specific designation "E3 Ligase Ligand-linker Conjugate 54" appears to be a product-specific identifier and lacks broad recognition in scientific literature, this guide will use a representative thalidomide-polyethylene glycol (PEG) conjugate to illustrate the core principles, synthesis, and application of this class of molecules in the construction of Proteolysis Targeting Chimeras (PROTACs).
The PROTAC Revolution and the Role of the E3 Ligase Ligand-Linker Conjugate
PROTACs are heterobifunctional molecules at the forefront of therapeutic innovation. They function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1]
The E3 ligase ligand-linker conjugate represents a pre-fabricated building block that streamlines PROTAC synthesis. It consists of the E3 ligase-binding moiety and the linker, ready for conjugation to a ligand for the target protein. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are widely used ligands that recruit the CRBN E3 ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
Quantitative Insights into PROTAC Efficacy
The effectiveness of a PROTAC is determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which is the highest percentage of protein degradation achieved.
The following table summarizes representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, utilizing thalidomide or pomalidomide as the E3 ligase ligand with varying linker compositions. This data highlights the critical role of the linker in optimizing degradation potency.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 |
| SHP2 | Thalidomide | PEG | 12 | 6.02 | >90 |
Note: Data is synthesized from multiple sources and serves for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.[4]
Experimental Protocols: Synthesis and Conjugation
The synthesis of a thalidomide-based E3 ligase ligand-linker conjugate is a multi-step process. Below is a representative protocol for the synthesis of a thalidomide-PEG linker with a terminal carboxylic acid, a common building block for PROTAC synthesis.
Synthesis of a Representative Thalidomide-PEG-COOH Conjugate
Step 1: Synthesis of 4-Hydroxythalidomide
This initial step involves the creation of a functionalized thalidomide core that allows for linker attachment. This can be achieved through various published methods, often starting from commercially available materials.
Step 2: Synthesis of a Tosylated PEG Linker
A polyethylene (B3416737) glycol (PEG) chain of a desired length is reacted with tosyl chloride in the presence of a base (e.g., triethylamine) and a suitable solvent (e.g., dichloromethane) to produce a tosylated PEG linker. The tosyl group serves as a good leaving group for the subsequent coupling reaction.
Step 3: Coupling of 4-Hydroxythalidomide with the Tosylated PEG Linker
4-Hydroxythalidomide is reacted with the tosylated PEG linker in the presence of a base such as potassium carbonate in an appropriate solvent like dimethylformamide (DMF). This Williamson ether synthesis reaction forms the thalidomide-PEG-alcohol conjugate.[5]
Step 4: Oxidation to the Carboxylic Acid
The terminal alcohol of the thalidomide-PEG-alcohol conjugate is then oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent or a TEMPO-catalyzed oxidation. The final product, a thalidomide-PEG-COOH conjugate, is then purified, typically by column chromatography.
Conjugation to a Target Protein Ligand
The terminal carboxylic acid of the thalidomide-PEG-COOH conjugate allows for its covalent attachment to a target protein ligand that possesses a free amine group.
General Procedure for Amide Coupling:
-
Dissolve the thalidomide-PEG-COOH conjugate (1 equivalent) in a suitable anhydrous solvent such as DMF.
-
Add a peptide coupling reagent, for example, HATU (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add the target protein ligand containing a primary or secondary amine (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by analytical techniques like LC-MS.
-
Upon completion, the reaction is typically quenched with water, and the final PROTAC product is extracted with an organic solvent and purified using preparative HPLC.[6]
Visualizing the Process: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of a PROTAC, illustrating the formation of the ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
Caption: A simplified workflow for the synthesis of a representative thalidomide-PEG-COOH E3 ligase ligand-linker conjugate.
Caption: The final assembly of a PROTAC molecule via amide bond formation between the thalidomide-linker conjugate and the POI ligand.
References
An In-depth Technical Guide to Cereblon E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][2][3][4][5] This approach utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A key player in this field is Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4^CRBN^) complex. Small molecules that bind to Cereblon can modulate its substrate specificity, redirecting the E3 ligase to ubiquitinate and subsequently degrade new target proteins, known as neosubstrates.
This technical guide provides a comprehensive overview of Cereblon E3 ligase ligands, their mechanism of action, and their application in the development of Proteolysis Targeting Chimeras (PROTACs). It is designed to be a valuable resource for researchers and drug development professionals working in the field of targeted protein degradation.
Mechanism of Action
The CRL4^CRBN^ E3 ubiquitin ligase complex is a key component of the UPS, responsible for marking specific proteins for degradation by the 26S proteasome. The complex consists of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), and the substrate receptor Cereblon (CRBN). CRBN is responsible for recognizing and binding to specific substrate proteins.
Cereblon ligands, such as the immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, act as "molecular glues."[6] They bind to a pocket on CRBN, altering its surface and creating a new interface for the recruitment of neosubstrates that are not normally targeted by the ligase. This leads to the ubiquitination of the neosubstrate and its subsequent degradation by the proteasome.
PROTACs are heterobifunctional molecules that leverage this mechanism. They consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ligase, such as CRBN. By simultaneously binding to both the POI and CRBN, the PROTAC brings them into close proximity, facilitating the ubiquitination and degradation of the POI.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of CRBN-mediated protein degradation and a typical experimental workflow for the development and evaluation of CRBN-based PROTACs.
Quantitative Data on CRBN Ligands and PROTACs
The selection of the CRBN ligand is a critical factor in the design of a potent PROTAC. The following tables summarize the binding affinities of various ligands to CRBN and the degradation performance of CRBN-based PROTACs targeting different proteins of interest.
Table 1: Binding Affinities of Selected Ligands to Cereblon (CRBN)
| Ligand | Ligand Type | Binding Assay | IC50 (µM) | Reference |
| Thalidomide | IMiD | TR-FRET | 1.8 | [7] |
| Lenalidomide | IMiD | TR-FRET | 2.694 | [7] |
| Pomalidomide | IMiD | TR-FRET | 0.25 | [7] |
| Iberdomide | CELMoD | Not Specified | ~0.06 | [8] |
| Mezigdomide | CELMoD | Not Specified | ~0.03 | [8] |
| YJ1b | Novel | TR-FRET | 0.206 | [7] |
| YJ2c | Novel | TR-FRET | 0.211 | [7] |
| YJ2h | Novel | TR-FRET | 0.282 | [7] |
Table 2: Degradation Performance of Selected CRBN-Based PROTACs
| PROTAC | Target Protein | CRBN Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BETd-260 | BRD2/3/4 | Pomalidomide derivative | RS4;11 | 0.03-0.1 | >90 | [1] |
| Compound 18 | BRD4 | Thalidomide | RS4;11 | 500-1000 | Not specified | [1] |
| SJ995973 | BRD4 | Phenyl glutarimide | MV4-11 | <1 | >90 | [1] |
| Compound 37 | BRD9 | Not specified | MV4-11 | 1.02 | >90 | [1] |
| VZ185 | BRD9 | Not specified | EOL-1 | 1.8 | >90 | [5] |
| HBL-4 | BRD4/PLK1 | Pomalidomide | MV4-11 | <100 | >90 | [4] |
| 4g | BRD4 | Not specified | MV4-11 | 0.25 | >90 | [4] |
| E7 | EZH2 | Not specified | WSU-DLCL-2 | Not specified | 72 | [4] |
| TL12-186 | BTK | Thalidomide | MOLM-14 | <100 | >90 | [9][10] |
| RC-3 | BTK | Thalidomide derivative | Mino | <10 | >85 | [10][11] |
| MS154 | EGFR (mutant) | Gefitinib-based | Not specified | Not specified | >90 | [9][10] |
| 11c | CDK9 | Thalidomide derivative | MCF-7 | <100 | >90 | [9][10] |
| PROTAC 3 | CDK2/4/6 | Ribociclib derivative | Melanoma cells | <100 | >90 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and characterization of Cereblon-based PROTACs.
Cereblon Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity of a ligand to Cereblon.
Principle: This is a competitive binding assay where the displacement of a fluorescently labeled CRBN ligand (e.g., fluorescently-labeled thalidomide) by a test compound results in a decrease in fluorescence polarization.
Materials:
-
Purified recombinant CRBN protein
-
Fluorescently labeled CRBN ligand (e.g., Cy5-thalidomide)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% BSA, pH 7.4)
-
Black, low-binding microtiter plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microtiter plate, add the test compounds, a positive control (e.g., unlabeled pomalidomide), and a negative control (vehicle).
-
Add a fixed concentration of purified CRBN protein to all wells except the blank.
-
Add a fixed concentration of the fluorescently labeled CRBN ligand to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
In Vitro Ubiquitination Assay
Objective: To determine if a PROTAC can induce the ubiquitination of a target protein in a CRBN-dependent manner.
Principle: This assay reconstitutes the ubiquitination cascade in vitro and detects the formation of polyubiquitinated target protein by Western blotting.
Materials:
-
Purified recombinant target protein
-
Purified recombinant CRL4^CRBN^ complex
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the target protein and ubiquitin
Procedure:
-
Set up the ubiquitination reactions in microcentrifuge tubes. Each reaction should contain E1, E2, ubiquitin, ATP, the CRL4^CRBN^ complex, and the target protein in the reaction buffer.
-
Add the PROTAC compound at various concentrations. Include a no-PROTAC control and a no-E3 ligase control.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using antibodies against the target protein to detect the appearance of higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
Cellular Protein Degradation Assay (Western Blot)
Objective: To measure the degradation of a target protein in cells upon treatment with a PROTAC.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the target protein and a primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Ternary Complex Formation Assay (TR-FRET)
Objective: To measure the formation of the ternary complex between the target protein, PROTAC, and CRBN.
Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay. In this setup, the target protein and CRBN are labeled with a FRET donor (e.g., terbium) and a FRET acceptor (e.g., fluorescein), respectively. Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in an increase in the FRET signal.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged CRBN (e.g., GST-tagged)
-
Anti-tag antibody conjugated to a FRET donor (e.g., anti-His-Tb)
-
Anti-tag antibody conjugated to a FRET acceptor (e.g., anti-GST-d2)
-
PROTAC compounds
-
Assay buffer
-
Low-volume, non-binding microtiter plates
-
TR-FRET compatible plate reader
Procedure:
-
Add the tagged target protein, tagged CRBN, and the PROTAC compound at various concentrations to the wells of a microtiter plate.
-
Add the donor- and acceptor-conjugated antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).
-
Measure the TR-FRET signal at the appropriate emission wavelengths for the donor and acceptor.
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to observe the characteristic "hook effect," which is indicative of ternary complex formation.
Conclusion
Cereblon E3 ligase ligands are at the forefront of targeted protein degradation, offering a powerful tool for the development of novel therapeutics. This guide has provided a comprehensive overview of the mechanism of action, quantitative data, and key experimental protocols associated with these important molecules. As our understanding of the structural and functional aspects of CRBN and its ligands continues to grow, so too will the potential for designing highly potent and selective protein degraders for a wide range of diseases.
References
- 1. Degraders in epigenetic therapy: PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs targeting epigenetic proteins – ScienceOpen [scienceopen.com]
- 5. PROTACs Targeting Epigenetic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 10. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Thalidomide in E3 Ligase Ligand-Linker Conjugate 54: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and application of thalidomide (B1683933) within the specific context of E3 Ligase Ligand-linker Conjugate 54. This conjugate serves as a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. This document details the underlying mechanism of action, presents available data, outlines comprehensive experimental protocols, and provides visual representations of key biological pathways and workflows.
Introduction: Thalidomide's Renaissance in Targeted Protein Degradation
Thalidomide, a drug with a complex history, has been repurposed as a powerful tool in modern drug discovery. Its mechanism of action is now understood to involve the E3 ubiquitin ligase Cereblon (CRBN). Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3, which are key drivers in certain cancers like multiple myeloma.[1][2][3]
This unique ability to recruit CRBN has been harnessed in the development of PROTACs. In this technology, a thalidomide derivative is chemically linked to a ligand for a specific protein of interest (POI). The resulting bifunctional molecule brings the POI into close proximity with the CRBN E3 ligase, leading to the POI's ubiquitination and degradation.[4][5]
This compound: A Key Intermediate for PROTAC Synthesis
This compound is a pre-fabricated molecule consisting of a thalidomide moiety covalently attached to a linker.[6] This conjugate is designed to be a versatile intermediate for the synthesis of PROTACs. Researchers can chemically couple a ligand for their specific protein of interest to the terminus of the linker, thereby creating a complete PROTAC molecule.
Chemical Structure of this compound:
-
CAS Number: 2229725-33-9[6]
-
Chemical Formula: C₂₈H₃₇N₅O₆
-
Molecular Weight: 539.62 g/mol
-
SMILES: O=C1NC(CCC1N2C(C3=C(C=CC(N4CCC(CC4)CN5CCN(CC5)C(OC(C)(C)C)=O)=C3)C2=O)=O)=O
The structure features a thalidomide core for CRBN engagement, connected via a piperazine-piperidine linker to a Boc-protected amine, which can be deprotected for conjugation with a POI ligand.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The thalidomide component of Conjugate 54 is the key to its function. Once incorporated into a PROTAC and introduced into a cell, the thalidomide moiety binds to CRBN, a substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex.[1] This binding event recruits the entire E3 ligase machinery. The other end of the PROTAC, bearing the POI ligand, simultaneously binds to the target protein. This results in the formation of a ternary complex: POI-PROTAC-CRBN.
The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule, being a catalyst, is then released to repeat the cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Discovery and Development of Cereblon-Binding Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of Cereblon (CRBN) as the primary target of thalidomide (B1683933) has revolutionized a corner of drug discovery, transforming a molecule once defined by its tragic teratogenicity into a tool for targeted protein degradation. This guide provides an in-depth technical overview of the discovery and development of CRBN-binding ligands. It details the evolution from the initial immunomodulatory drugs (IMiDs) to the highly specific and potent Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This document serves as a comprehensive resource, offering detailed experimental methodologies, quantitative data for key ligands, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: From Sedative to Targeted Therapeutics
Thalidomide, first introduced as a sedative in the 1950s, was withdrawn from the market due to its devastating teratogenic effects.[1] However, its later discovered anti-inflammatory and anti-angiogenic properties led to its repurposing for treating erythema nodosum leprosum and multiple myeloma.[2][3] For decades, the precise mechanism of action remained elusive. A pivotal breakthrough occurred in 2010 with the identification of Cereblon (CRBN) as the direct protein target of thalidomide.[1][4]
CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[4][5] The binding of thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), to CRBN does not inhibit the E3 ligase but rather modulates its substrate specificity.[6][7] These molecules act as "molecular glues," inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRL4CRBN—for ubiquitination and subsequent degradation by the proteasome.[4][7] This discovery has paved the way for the rational design of novel therapeutics that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins.
The CRL4CRBN E3 Ubiquitin Ligase Complex: Mechanism of Action
The CRL4CRBN E3 ubiquitin ligase complex is a key component of the cellular machinery responsible for protein homeostasis. It consists of four main proteins: Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), Ring-Box 1 (RBX1), and the substrate receptor, Cereblon (CRBN).[4][5]
In its basal state, the CRL4CRBN complex targets endogenous substrates for degradation. The binding of an IMiD or a CRBN-recruiting ligand to a specific pocket in CRBN alters the conformation of the substrate-binding surface.[2] This new conformation has a high affinity for neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of multiple myeloma cells.[8][9] The recruitment of these neosubstrates to the CRL4CRBN complex leads to their polyubiquitination and subsequent degradation by the 26S proteasome, resulting in the observed anti-myeloma effects.[8][10]
The teratogenic effects of thalidomide are also mediated through this mechanism, involving the degradation of other neosubstrates like SALL4, a transcription factor crucial for limb development.[11]
Evolution of Cereblon-Binding Ligands
The initial CRBN-binding ligands were discovered serendipitously. However, the elucidation of their mechanism of action has spurred the development of more sophisticated and targeted approaches.
Immunomodulatory Drugs (IMiDs)
Thalidomide, lenalidomide, and pomalidomide are the archetypal IMiDs. They are characterized by a glutarimide (B196013) ring that binds to a hydrophobic pocket in CRBN.[7][12] While effective in certain hematological malignancies, their clinical utility is limited by off-target effects and the potential for teratogenicity.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ligase (such as CRBN), and a flexible linker connecting the two.[13] By simultaneously binding to the POI and CRBN, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and degradation of the POI.[13][14] This technology allows for the targeted degradation of proteins that have been historically difficult to inhibit with traditional small molecules, opening up a vast new area of "undruggable" targets.[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Molecular glue - Wikipedia [en.wikipedia.org]
- 5. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 10. benchchem.com [benchchem.com]
- 11. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
E3 Ligase Ligand-Linker Conjugate 54: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for E3 Ligase Ligand-linker Conjugate 54, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Given the specific nature of this research chemical, publicly available safety data is limited. Therefore, this guide infers safety protocols from its constituent parts, primarily the thalidomide-based Cereblon (CRBN) E3 ligase ligand, and from established best practices for handling potent pharmaceutical compounds.
Compound Overview
This compound is a chemical entity composed of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase and a chemical linker. It is an intermediate used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1]
Safety and Handling
As "this compound" contains a thalidomide (B1683933) analog, it should be handled with extreme caution, assuming it carries similar reproductive and other health risks.
Hazard Identification
The hazards associated with thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, are well-documented. Users should assume that this compound presents similar hazards.
| Hazard Statement | Description | Primary Analog Source(s) |
| H360: May damage fertility or the unborn child. | Can cause severe, life-threatening birth defects even with a single dose.[2][3] Present in the semen of males.[2] | Thalidomide, Lenalidomide, Pomalidomide[2][4][5][6][7] |
| H301/H312: Toxic if swallowed / Harmful in contact with skin. | May cause adverse effects upon ingestion or skin contact. | Lenalidomide, Pomalidomide[6][8][9] |
| H372/H373: Causes/May cause damage to organs through prolonged or repeated exposure. | Potential for organ damage (e.g., blood) with repeated handling. | Lenalidomide, Pomalidomide[5] |
| Neurological Effects | May cause nerve damage (peripheral neuropathy), drowsiness, and somnolence. | Thalidomide[10] |
| Venous Thromboembolism (VTE) | Increased risk of VTE, such as deep vein thrombosis (DVT) and pulmonary embolism.[2] | Thalidomide[2] |
Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and ventilated balance enclosures, should be the primary means of exposure control.[11][12] Appropriate PPE is mandatory and serves as a secondary level of protection.
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Lab Coat | Full-sleeved lab coat. A disposable gown is recommended for handling larger quantities. |
| Respiratory Protection | For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator is required. |
Safe Handling and Storage Protocols
Handling:
-
All work with the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation risk.[5][8]
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][8]
-
Keep locked up or in an area accessible only to authorized personnel.[4][7]
Spill Cleanup:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE as detailed in section 2.2.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Collect the material using appropriate tools and place it into a sealed container for disposal.[4][7]
-
Clean the spill area thoroughly with a suitable deactivating solution or soap and water.
Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[8]
Experimental Protocols
The following are representative protocols for the use of an E3 ligase ligand-linker conjugate in the synthesis and evaluation of a PROTAC.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the coupling of a target protein ligand (warhead) containing a carboxylic acid to an amine-terminated E3 ligase ligand-linker conjugate.
Materials:
-
E3 Ligase Ligand-linker Conjugate with a terminal amine (e.g., a derivative of Conjugate 54)
-
Warhead-COOH (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the E3 Ligase Ligand-linker Conjugate-Amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.[14]
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
Synthesized PROTAC and inactive control
-
DMSO (vehicle)
-
RIPA lysis buffer with protease and phosphatase inhibitors[15]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels and SDS-PAGE running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC, inactive control, or DMSO vehicle for a specified time (e.g., 24 hours).
-
Sample Preparation: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with inhibitors.[16] Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[16]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris.[16] Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.[17] Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and run the electrophoresis.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system.[16] Quantify the band intensities and normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control.[16]
Protocol 3: MTS Assay for Cell Viability
This colorimetric assay measures cellular metabolic activity to assess the cytotoxicity of the synthesized PROTAC.
Materials:
-
Cells in a 96-well plate
-
Synthesized PROTAC
-
MTS solution (containing PES)
Procedure:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a desired density and allow them to adhere.[18][19] Treat the cells with a serial dilution of the PROTAC for the desired exposure period (e.g., 72 hours). Include wells with medium only for background subtraction.[18]
-
MTS Addition: Add 20 µL of MTS solution to each well.[18][19][20]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[18][19][20]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[19][20][21]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Conclusion
This compound is a valuable tool for the development of novel therapeutics based on targeted protein degradation. Due to its thalidomide-based structure, it must be handled as a potent and hazardous compound, with stringent safety measures in place to prevent exposure, particularly for personnel of reproductive age. By following the inferred safety guidelines and established experimental protocols outlined in this guide, researchers can safely and effectively utilize this compound to advance their drug discovery programs.
References
- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Thalidomide: Key Safety & Patient Guidance [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ubpbio.com [ubpbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ubpbio.com [ubpbio.com]
- 9. medkoo.com [medkoo.com]
- 10. Thalidomide: MedlinePlus Drug Information [medlineplus.gov]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. escopharma.com [escopharma.com]
- 13. abmole.com [abmole.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Cell viability assessment [protocols.io]
Methodological & Application
Synthesis of PROTACs Using E3 Ligase Ligand-linker Conjugate 54: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing the pre-synthesized E3 Ligase Ligand-linker Conjugate 54 . This conjugate features the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), attached to a flexible polyethylene (B3416737) glycol (PEG) linker. These protocols are designed to guide researchers through the process of conjugating a ligand for a protein of interest (POI) to this E3 ligase-linker moiety, and subsequently evaluating the efficacy of the resulting PROTAC in mediating the degradation of the target protein.
Overview
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1][2] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] this compound provides a streamlined starting point for PROTAC synthesis by providing the E3 ligase ligand (thalidomide) and a linker with a reactive handle for conjugation to a POI ligand.
This guide uses the example of synthesizing a PROTAC to target Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer therapy.[2][3][4]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC synthesized from Conjugate 54 involves the formation of a ternary complex between the target protein (e.g., BRD4), the PROTAC, and the CRBN E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][5] The degradation of the target protein leads to the downstream modulation of its associated signaling pathways. In the case of BRD4, its degradation leads to the downregulation of oncogenes such as c-Myc, resulting in anti-proliferative effects.[2][6]
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating a BRD4 ligand (e.g., a derivative of JQ1 with a carboxylic acid handle) to This compound , which is assumed to have a terminal amine for amide bond formation.
Materials:
-
This compound (with a terminal amine)
-
BRD4 ligand with a carboxylic acid handle (e.g., JQ1-acid)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve the BRD4 ligand-acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Evaluation of PROTAC-Mediated BRD4 Degradation by Western Blot
This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, HeLa)[7]
-
Synthesized BRD4-targeting PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Data Presentation
The efficacy of the synthesized PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Table 1: Representative Degradation Potency of a BRD4-Targeting PROTAC
| PROTAC Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4-PROTAC (from Conjugate 54) | MDA-MB-231 | 60 | 94 | [7][9] |
Note: The data presented are representative values for a similar thalidomide-based BRD4 PROTAC and should be determined experimentally for each newly synthesized compound.[7][9]
Table 2: Characterization Data for a Representative BRD4-PROTAC
| Characterization Method | Expected Result |
| LC-MS | A single major peak with the expected mass-to-charge ratio (m/z) for the final PROTAC. Purity >95%. |
| ¹H NMR | Peaks corresponding to the protons of the BRD4 ligand, the thalidomide ligand, and the linker. |
Mandatory Visualizations
Experimental Workflow
The overall workflow for the synthesis and evaluation of a PROTAC using this compound is depicted below.
BRD4 Signaling Pathway
The following diagram illustrates the role of BRD4 in gene transcription and the impact of its degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of BRD4 - a promising treatment approach not only for hematologic but also for solid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note and Protocol: Conjugation of a Protein of Interest to Conjugate 54
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to specific cells or tissues is a cornerstone of modern drug development. Small molecule-protein conjugates are a versatile class of biotherapeutics that combine the specificity of a protein, such as a monoclonal antibody, with the therapeutic potency of a small molecule ligand.[1][2] This approach can enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing off-target toxicity.[2] "Conjugate 54" is a novel proprietary ligand designed for efficient and stable conjugation to proteins of interest, facilitating the development of next-generation targeted therapies.
This document provides a detailed protocol for the conjugation of a protein of interest (POI) to Conjugate 54. The protocol covers the preparation of reagents, the conjugation reaction, purification of the conjugate, and methods for characterization. The described methodology is intended as a starting point and may require optimization for specific proteins and applications.
Principle of Conjugation
The conjugation of a protein to a small molecule ligand typically involves the formation of a stable covalent bond between reactive functional groups on each molecule.[3][4] Common strategies target the primary amines of lysine (B10760008) residues or the sulfhydryl groups of cysteine residues on the protein.[2][5] This protocol will focus on the use of an N-hydroxysuccinimide (NHS) ester-functionalized Conjugate 54, which reacts with primary amines on the protein to form a stable amide bond.[6]
Materials and Methods
Required Materials
-
Protein of Interest (POI)
-
Conjugate 54-NHS Ester
-
Reaction Buffer (e.g., 1X PBS, pH 7.2 - 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification Column (e.g., Sephadex G-25)
-
Spectrophotometer
Experimental Workflow
Caption: Experimental workflow for protein-Conjugate 54 conjugation.
Detailed Protocol
1. Preparation of Protein of Interest (POI)
-
Dissolve the POI in 1X PBS at a pH of 7.2 - 7.4 to a final concentration of 2-10 mg/mL.[6][7]
-
Note: If the protein solution contains Tris or glycine (B1666218) buffers, it must be dialyzed against 1X PBS to remove interfering free amines.[6] Proteins stabilized with BSA or gelatin may not be suitable for labeling.[6]
2. Preparation of Conjugate 54 Stock Solution
-
Immediately before use, prepare a 10 mM stock solution of Conjugate 54-NHS ester in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
3. Conjugation Reaction
-
The optimal molar ratio of Conjugate 54 to the POI should be determined empirically. A starting point of a 10:1 molar ratio is recommended.[6]
-
Slowly add the calculated volume of the 10 mM Conjugate 54 stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.
4. Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
5. Purification of the Conjugate
-
Remove unreacted Conjugate 54 and other small molecules by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25).[6]
-
Equilibrate the column with 1X PBS.
-
Load the quenched reaction mixture onto the column.
-
Collect fractions containing the purified protein-Conjugate 54 conjugate. The protein-containing fractions will typically be the first to elute and may have a visible color depending on the properties of Conjugate 54.
Data Presentation: Molar Ratio Optimization
| Molar Ratio (Conjugate 54:POI) | Drug-to-Antibody Ratio (DAR) | % Aggregation |
| 5:1 | 2.1 | < 1% |
| 10:1 | 3.8 | 1.5% |
| 20:1 | 6.5 | 5.2% |
Characterization of the Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR)
The DAR, which is the average number of Conjugate 54 molecules per protein, can be determined spectrophotometrically.[5]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of Conjugate 54 (λmax).
-
Calculate the protein concentration using the following formula:
-
Protein Concentration (M) = (A280 - (Aλmax * CF)) / ε_protein
-
Where CF is the correction factor for Conjugate 54 at 280 nm and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of Conjugate 54 using the Beer-Lambert law:
-
Conjugate 54 Concentration (M) = Aλmax / ε_Conjugate 54
-
-
Calculate the DAR:
-
DAR = [Conjugate 54] / [Protein]
-
2. Purity and Aggregation Analysis
-
Assess the purity and extent of aggregation of the final conjugate product using size-exclusion chromatography (SEC-HPLC).
-
The presence of high molecular weight species indicates aggregation, which can affect the efficacy and safety of the conjugate.[1]
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for a POI-Conjugate 54 therapeutic.
The protein of interest (POI) in the conjugate is designed to bind to a specific receptor on the surface of target cells. This binding event triggers receptor-mediated endocytosis, internalizing the conjugate.[8] Within the cell, the conjugate is trafficked to the lysosome, where enzymatic cleavage releases the active Conjugate 54. The released Conjugate 54 can then engage its intracellular target, leading to the desired therapeutic effect, such as apoptosis in cancer cells.
Logical Relationship of Conjugation Chemistry
Caption: Amine-reactive conjugation of Conjugate 54 to a protein.
This diagram illustrates the fundamental chemical reaction of this protocol. The primary amine group of a lysine residue on the protein of interest acts as a nucleophile, attacking the N-hydroxysuccinimide (NHS) ester group on Conjugate 54. This results in the formation of a stable amide bond, covalently linking the protein and the ligand.
Conclusion
This application note provides a comprehensive and detailed protocol for the conjugation of a protein of interest to Conjugate 54. By following these guidelines, researchers can reliably produce and characterize protein-small molecule conjugates for a variety of research and drug development applications. Optimization of the molar ratio of reactants and careful purification and characterization are critical steps to ensure the quality and efficacy of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 3. biossusa.com [biossusa.com]
- 4. Small-molecule-protein conjugation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 7. microdetection.cn [microdetection.cn]
- 8. Antibody Drug Conjugates: Application of Quantitative Pharmacology in Modality Design and Target Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility and Stability of E3 Ligase Ligand-linker Conjugate 54
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the aqueous solubility and stability of "E3 Ligase Ligand-linker Conjugate 54," a representative molecule in the class of targeted protein degraders. The following protocols and data serve as a framework for characterizing novel conjugates to ensure their suitability for in vitro and in vivo experiments.
Physicochemical Properties of Conjugate 54
A summary of the key solubility and stability data for Conjugate 54 is presented below. These values are critical for designing experiments, formulating dosing solutions, and interpreting biological data.
| Parameter | Assay Type | Matrix / Condition | Result | Interpretation |
| Solubility | Kinetic (Nephelometry) | Phosphate-Buffered Saline (PBS), pH 7.4 | 75 µM | Sufficient for most in vitro cell-based assays. |
| Thermodynamic | PBS, pH 7.4, 24h incubation | 52 µM | Lower than kinetic, indicates potential for precipitation over time. | |
| Kinetic (Nephelometry) | DMSO/PBS (0.5%) | > 200 µM | High solubility in co-solvent systems. | |
| Stability | Chemical | PBS, pH 7.4, 37°C, 48h | > 95% remaining | Chemically stable under physiological pH and temperature. |
| Chemical | pH 5.0 Buffer, 37°C, 48h | 88% remaining | Moderate stability in acidic conditions. | |
| Plasma | Human Plasma, 37°C, 4h | 92% remaining | High stability in plasma, suggesting low enzymatic degradation. | |
| Microsomal | Human Liver Microsomes, 37°C, 1h | 78% remaining | Moderate metabolic stability, may undergo some Phase I metabolism. |
Mechanism of Action: Ternary Complex Formation
E3 ligase ligand-linker conjugates, such as PROTACs (Proteolysis Targeting Chimeras), function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This hijacked E3 ligase then ubiquitinates the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of action for an E3 ligase ligand-linker conjugate.
Experimental Workflow for Characterization
A systematic workflow is essential for the efficient evaluation of a novel conjugate's physicochemical properties. This ensures that reliable data is generated to support further drug development efforts.
Caption: Workflow for solubility and stability assessment of Conjugate 54.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for key assays.
Objective: To determine the kinetic solubility of Conjugate 54 in an aqueous buffer by nephelometry.
Materials:
-
Conjugate 54 (as 10 mM stock in 100% DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO, HPLC grade
-
Nephelometer (e.g., BMG NEPHELOstar)
-
384-well clear bottom plates
Procedure:
-
Prepare a serial dilution of Conjugate 54 in DMSO, starting from 10 mM.
-
In a 384-well plate, add 1 µL of the DMSO stock solutions to 99 µL of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Include positive (a known insoluble compound) and negative (1% DMSO in PBS) controls.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the light scattering at an appropriate wavelength using the nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the nephelometry reading is not significantly different from the negative control.
Objective: To determine the equilibrium solubility of Conjugate 54 after an extended incubation period.
Materials:
-
Conjugate 54 (solid powder)
-
PBS, pH 7.4
-
HPLC system with UV detector
-
Centrifuge
-
Shaking incubator
Procedure:
-
Add an excess amount of solid Conjugate 54 to a vial containing a known volume of PBS (pH 7.4).
-
Incubate the vial at 25°C in a shaking incubator for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of Conjugate 54 in the filtered supernatant using a pre-validated HPLC method with a standard curve.
-
The measured concentration represents the thermodynamic solubility.
Objective: To evaluate the stability of Conjugate 54 in the presence of plasma enzymes.
Materials:
-
Conjugate 54 (as 10 mM stock in DMSO)
-
Human plasma (or other species of interest), pre-warmed to 37°C
-
Acetonitrile (ACN) with an appropriate internal standard
-
LC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Dilute the Conjugate 54 stock solution with plasma to a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.
-
Prepare a T=0 sample immediately by adding 50 µL of the plasma-compound mixture to 150 µL of ice-cold ACN (with internal standard) to precipitate proteins.
-
Incubate the remaining mixture at 37°C.
-
At various time points (e.g., 15, 30, 60, 120, 240 minutes), take 50 µL aliquots and quench them in 150 µL of ice-cold ACN as in step 2.
-
Include a control incubation in heat-inactivated plasma to distinguish enzymatic from chemical degradation.
-
Centrifuge all samples to pellet precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound remaining.
-
Calculate the percentage of Conjugate 54 remaining at each time point relative to the T=0 sample.
Application Notes and Protocols for Cellular Uptake and Permeability of PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets.[3] This document provides a comprehensive guide to the key methodologies used to evaluate the cellular uptake and permeability of PROTACs.
Note: A search for "Conjugate 54-based PROTACs" did not yield specific public information. Therefore, this document presents generalized protocols and representative data from studies on various well-characterized PROTACs to serve as a practical guide for researchers in the field.
Data Presentation: Quantitative Analysis of PROTAC Permeability and Degradation
The following tables summarize representative quantitative data for various PROTACs, illustrating key parameters used to assess their efficacy.
Table 1: Permeability Data for Exemplar PROTACs from Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive membrane permeability.[3] The effective permeability (Pe) is a measure of the rate at which a compound diffuses across the artificial membrane.
| PROTAC | Target(s) | E3 Ligase Ligand | Linker Type | Permeability (Pe) (x 10⁻⁶ cm/s) | Reference |
| MZ1 | BRD4 | VHL | PEG | 0.01 - 0.1 | [4][5] |
| ARV-771 | BRD4 | VHL | PEG | 0.2 - 0.3 | [4][5] |
| Compound 7 | Not Specified | VHL | Not Specified | 0.6 | [3][6] |
| Compound 9 | Not Specified | VHL | Not Specified | 0.006 | [3][6] |
| Compound 17 | Not Specified | VHL | Alkyl | 0.002 | [3][6] |
| OARV-771 | BRD4 | VHL | Ester-containing | 1.5-fold > ARV-771 | [4] |
| OAB2 | Not Specified | VHL | Ester-containing | 7.5-fold > AB2 | [4] |
Table 2: Degradation Potency and Efficacy of Exemplar PROTACs
The half-maximal degradation concentration (DC50) is the concentration of a PROTAC required to degrade 50% of the target protein, while the maximum degradation (Dmax) represents the highest percentage of protein degradation achieved.[7][8]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | Mino | 2.2 | 97 | [7] |
| Compound 7 (JPS014) | HDAC1 | HCT116 | 910 ± 20 | Not Specified | [9] |
| Compound 7 (JPS014) | HDAC3 | HCT116 | 640 ± 30 | Not Specified | [9] |
| Compound 9 (JPS016) | HDAC1 | HCT116 | 550 ± 180 | Not Specified | [9] |
| Compound 9 (JPS016) | HDAC3 | HCT116 | 530 ± 130 | Not Specified | [9] |
| Compound 22 (JPS036) | HDAC3 | HCT116 | 440 ± 30 | 77 | [9] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Conjugate 54-PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2] These molecules consist of two active domains connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3][4] This proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][5][6] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."[2] Conjugate 54-PROTACs are designed to specifically induce the degradation of a target protein, and this document provides a detailed protocol for quantifying this degradation using Western blot analysis.
The efficacy of a PROTAC is commonly assessed by its ability to reduce the levels of the target protein within a cell.[1] Key parameters derived from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1] Western blotting is a fundamental and widely used technique for these measurements, allowing for the sensitive and specific quantification of protein levels.[1][7]
Signaling Pathway of Conjugate 54-PROTAC Action
The mechanism of action for Conjugate 54-PROTACs involves co-opting the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][5] The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[3][6][8] This induced proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[6] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][4] The PROTAC molecule is then released and can participate in further rounds of degradation, acting catalytically.[5][6]
Caption: Mechanism of Conjugate 54-PROTAC-induced protein degradation.
Experimental Protocols
This section details the methodology for treating cultured cells with Conjugate 54-PROTACs and subsequently analyzing protein degradation by Western blot.
Materials and Reagents
-
Cell Line: A human cell line expressing the target protein of interest.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9]
-
Conjugate 54-PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.[9]
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.[9]
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Protein Assay Kit: BCA or Bradford assay.[9]
-
Sample Buffer: 4X Laemmli sample buffer.[9]
-
SDS-PAGE Gels: Precast or hand-cast polyacrylamide gels.[1]
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.[9]
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[1][9]
-
Primary Antibodies:
-
Rabbit anti-Target Protein antibody.
-
Loading control antibody (e.g., mouse anti-GAPDH or rabbit anti-β-actin).[1]
-
-
Secondary Antibodies:
-
Chemiluminescent Substrate: ECL substrate.[10]
-
Imaging System: Chemiluminescence imager.[9]
Step-by-Step Methodology
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest.[9]
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Prepare serial dilutions of Conjugate 54-PROTAC in cell culture medium to achieve the desired final concentrations.
-
Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1][10]
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).[1][9]
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1][9]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[9]
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][9]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][9]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.[1][9]
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[9][10]
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[1]
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.[9]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][9]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[2][9]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
4. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][9]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[1][2]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1][2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][2]
-
Wash the membrane three times for 10 minutes each with TBST.[2][9]
5. Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.[10]
-
Capture the chemiluminescent signal using an imaging system.[1][9]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[9]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[9][10]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[9]
-
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]
Experimental Workflow
Caption: Western blot experimental workflow for PROTAC analysis.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in tables for a clear comparison of the effects of different concentrations and treatment durations of Conjugate 54-PROTAC.
Table 1: Dose-Dependent Degradation of Target Protein X by Conjugate 54-PROTAC
| Conjugate 54-PROTAC (nM) | Normalized Target Protein X Level (Relative to Vehicle) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.15 | 85% |
| 500 | 0.12 | 88% |
| 1000 | 0.18 | 82% |
Data are illustrative and represent typical results from a dose-response experiment at a fixed time point (e.g., 24 hours). The increase in remaining protein at 1000 nM may indicate a "hook effect."[10]
Table 2: Time-Course of Target Protein X Degradation by Conjugate 54-PROTAC at a Fixed Concentration (e.g., 100 nM)
| Treatment Time (hours) | Normalized Target Protein X Level (Relative to Vehicle) | % Degradation |
| 0 | 1.00 | 0% |
| 4 | 0.75 | 25% |
| 8 | 0.45 | 55% |
| 16 | 0.20 | 80% |
| 24 | 0.15 | 85% |
Data are illustrative and represent typical results from a time-course experiment.
Troubleshooting
-
High Background: Optimize blocking conditions (time, agent) and antibody concentrations. Ensure thorough washing steps.[9]
-
No or Weak Signal: Confirm protein transfer was successful (e.g., with Ponceau S staining). Check antibody dilutions and functionality. Ensure the ECL substrate has not expired.
-
Uneven Loading: Ensure accurate protein quantification and careful loading of equal protein amounts in each lane. Always normalize to a loading control.[9]
-
"Hook Effect": A decrease in degradation at higher PROTAC concentrations can occur due to the formation of non-productive binary complexes.[10] A wide dose-response curve is essential to identify this phenomenon.[10]
By adhering to this detailed protocol, researchers can reliably assess the efficacy and characterize the dose- and time-dependent degradation of target proteins mediated by Conjugate 54-PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein degradation induced by PROTAC molecules as emerging drug discovery strategy: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining DC50 and Dmax of Conjugate 54-PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules function by hijacking the cell's own ubiquitin-proteasome system (UPS).[4][5] A PROTAC consists of two distinct ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][6] This induced proximity facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6][7]
The efficacy of a PROTAC is characterized by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[8][9][10] DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, indicating the potency of the molecule.[9] Dmax is the maximum percentage of protein degradation achievable with the PROTAC.[10][11] This document provides detailed protocols for cell-based assays to determine these critical parameters for Conjugate 54-PROTACs.
Core Concepts and Signaling Pathway
The fundamental mechanism of action for a PROTAC, such as Conjugate 54, involves coopting the UPS to eliminate a target protein. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage in further rounds of degradation.[5][6]
Experimental Protocols
Two primary methods for quantifying PROTAC-induced protein degradation are presented: the traditional Western Blot analysis and a modern, high-throughput luminescence-based HiBiT assay.
Protocol 1: Western Blot Analysis for DC50 and Dmax Determination
Western blotting is a widely used technique to measure the relative abundance of a specific protein in a complex mixture.[2][12][13]
Experimental Workflow
Materials
-
Cell culture reagents (media, FBS, antibiotics)
-
Appropriate cell line expressing the target protein
-
Conjugate 54-PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
Densitometry software (e.g., ImageJ)
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[14]
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of Conjugate 54-PROTAC in complete growth medium. A typical concentration range would be from 0.1 nM to 10 µM.[14]
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration (typically ≤ 0.1%).[8]
-
Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 24 hours).[8][14]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.[14]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[8]
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, with occasional vortexing.[8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2][8]
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[2][13]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.[2][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
Data Presentation and Analysis
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (which is set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit the dose-response curve and determine the DC50 and Dmax values.[9]
Table 1: Quantitative Data from Western Blot Analysis
| Conjugate 54-PROTAC (nM) | Normalized Target Protein Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.88 | 12% |
| 10 | 0.55 | 45% |
| 100 | 0.18 | 82% |
| 1000 | 0.10 | 90% |
| 10000 | 0.12 | 88% |
From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.
Protocol 2: HiBiT-Based Luminescence Assay for DC50 and Dmax Determination
The HiBiT system is a sensitive bioluminescent method for quantifying protein levels in real-time in live cells.[15] It utilizes an 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein.[10][16] In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is directly proportional to the amount of the HiBiT-tagged protein.[15][16]
Materials
-
Cell line with the target protein endogenously tagged with HiBiT, stably expressing LgBiT.[10]
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements.[17]
-
Conjugate 54-PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Nano-Glo® Live Cell Reagent or similar substrate.[17]
-
Luminometer plate reader.
Procedure
-
Cell Seeding:
-
Seed the HiBiT-tagged cell line in white, opaque-walled multi-well plates.
-
Allow cells to adhere and grow for 24 hours.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of Conjugate 54-PROTAC in the appropriate cell culture medium.
-
Add the PROTAC dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
-
Luminescence Measurement (Kinetic or Endpoint):
-
For kinetic analysis: Add the live-cell substrate to the medium before or at the same time as the PROTAC. Measure luminescence at regular intervals over a desired time course (e.g., every 15 minutes for 24 hours) using a plate reader with temperature and CO2 control.[10][17]
-
For endpoint analysis: After a fixed incubation period (e.g., 24 hours), add a lytic reagent containing the luciferase substrate to each well.[10] Incubate for a short period as per the manufacturer's instructions to ensure complete cell lysis and signal stabilization. Measure the luminescence using a plate reader.[10]
-
Data Presentation and Analysis
-
Normalize the luminescence signal of each well to the average of the vehicle-treated wells.
-
For endpoint assays, plot the normalized luminescence (representing the percentage of remaining protein) against the log of the PROTAC concentration.
-
Fit the data using a non-linear regression model to calculate DC50 and Dmax.[10]
-
For kinetic assays, you can determine the degradation rate, time to Dmax, and the duration of degradation for each concentration.[17][18]
Table 2: Quantitative Data from HiBiT Luminescence Assay (Endpoint)
| Conjugate 54-PROTAC (nM) | Normalized Luminescence (RLU) | % Protein Remaining | % Degradation |
| 0 (Vehicle) | 1.00 | 100% | 0% |
| 0.1 | 0.95 | 95% | 5% |
| 1 | 0.75 | 75% | 25% |
| 10 | 0.40 | 40% | 60% |
| 100 | 0.15 | 15% | 85% |
| 1000 | 0.12 | 12% | 88% |
Summary and Conclusion
These protocols provide robust and reliable methods for the quantitative assessment of Conjugate 54-PROTAC efficacy in a cellular context. Western blotting offers a classic, antibody-dependent approach, while the HiBiT assay provides a more sensitive, high-throughput, and real-time alternative.[12][15] Accurate determination of DC50 and Dmax is crucial for the characterization and optimization of PROTAC molecules in drug discovery and development.[11] For comprehensive validation, it is often recommended to use orthogonal methods to confirm the degradation of the target protein.[10]
References
- 1. Protein Degradation and PROTACs [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. research.chalmers.se [research.chalmers.se]
- 12. selvita.com [selvita.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promegaconnections.com [promegaconnections.com]
- 16. Target Degradation [promega.com]
- 17. promega.com [promega.com]
- 18. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
Application Notes and Protocols for Targeted Protein Degradation using E3 Ligase Ligand-linker Conjugate 54
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).
E3 Ligase Ligand-linker Conjugate 54 is a key building block in the synthesis of PROTACs. It comprises the immunomodulatory drug thalidomide (B1683933), which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, attached to a piperidinyl-piperazinyl-Boc linker. This pre-functionalized conjugate facilitates the straightforward synthesis of PROTACs by enabling the covalent attachment of a ligand for a specific POI. The piperazine-containing linker provides a degree of rigidity that can be advantageous in optimizing the ternary complex formation between the POI, the PROTAC, and the CRBN E3 ligase, a critical step for efficient ubiquitination and subsequent degradation.
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for specific protein targeting, with a focus on the degradation of B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in certain cancers.
Mechanism of Action
A PROTAC synthesized using this compound operates by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule, bearing the POI ligand, binds to the target protein (e.g., BCL6). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, thereby eliminating the target protein from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
Figure 1: PROTAC-mediated protein degradation pathway.
Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a template for presenting such data, which should be generated for each specific PROTAC synthesized using this compound.
Table 1: Quantitative Analysis of BCL6 Degradation by a PROTAC Derived from Conjugate 54
| Parameter | Value | Cell Line | Treatment Time (hours) |
| DC50 (nM) | [Insert Value] | [e.g., SU-DHL-4] | 24 |
| Dmax (%) | [Insert Value] | [e.g., SU-DHL-4] | 24 |
Table 2: Time-Dependent Degradation of BCL6
| Treatment Time (hours) | % BCL6 Remaining (at [PROTAC] = [e.g., 100 nM]) |
| 0 | 100 |
| 4 | [Insert Value] |
| 8 | [Insert Value] |
| 16 | [Insert Value] |
| 24 | [Insert Value] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and PROTACs.
Figure 2: General experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot for BCL6 Degradation
This protocol describes the quantification of target protein degradation in cells following PROTAC treatment.
Materials:
-
Cell line expressing BCL6 (e.g., SU-DHL-4, OCI-Ly1)
-
PROTAC synthesized from this compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BCL6
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight. b. Prepare serial dilutions of the PROTAC in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples to denature the proteins. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: a. Transfer the separated proteins to a PVDF or nitrocellulose membrane. b. Block the membrane with blocking buffer for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against BCL6 overnight at 4°C. d. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Repeat the process for the loading control antibody.
-
Detection and Analysis: a. Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. b. Quantify the band intensities and normalize the BCL6 signal to the loading control. c. Calculate the percentage of BCL6 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: NanoBRET™ Target Engagement Assay for BCL6
This assay measures the binding of the PROTAC to BCL6 within living cells.
Materials:
-
HEK293T cells
-
Plasmids for expressing NanoLuc®-BCL6 and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
PROTAC synthesized from this compound
-
White, 96-well assay plates
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Cell Transfection: a. Co-transfect HEK293T cells with the NanoLuc®-BCL6 and HaloTag®-CRBN expression plasmids. b. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Assay Execution: a. Prepare a serial dilution of the PROTAC. b. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. c. Add the PROTAC dilutions to the cells and incubate. d. Add the NanoBRET™ Nano-Glo® Substrate.
-
Data Acquisition and Analysis: a. Measure the luminescence at both the donor (NanoLuc®) and acceptor (HaloTag®) emission wavelengths. b. Calculate the NanoBRET™ ratio (acceptor emission / donor emission). c. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the target engagement IC50 value.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to confirm that the PROTAC-induced degradation of BCL6 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing BCL6
-
PROTAC synthesized from this compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors
-
Antibody for BCL6 immunoprecipitation
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for western blotting
Procedure:
-
Cell Treatment: a. Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (MG132) for a specified time. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: a. Lyse the cells and immunoprecipitate BCL6 from the cell lysates using an anti-BCL6 antibody and protein A/G beads.
-
Western Blotting: a. Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE. b. Perform a western blot and probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BCL6. An increase in the ubiquitination signal in the presence of the PROTAC and MG132 confirms the mechanism of action.
Application Notes and Protocols: Conjugate PM54 in Oncology and Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Conjugate 54," identified in recent literature and ongoing clinical trials as PM54, is a novel investigational compound demonstrating significant potential in oncology. Developed by PharmaMar, PM54 is a synthetic derivative of lurbinectedin, a marine-derived antineoplastic agent. Its mechanism of action involves the inhibition of oncogenic transcription and the induction of DNA damage, positioning it as a promising therapeutic for various solid tumors.[1][2][3] While direct research linking PM54 to neurodegenerative diseases is not yet available, the broader class of chimeric and antibody-drug conjugates is being actively explored for these conditions. This document provides an overview of PM54's application in oncology, based on available preclinical and clinical data, and explores the conceptual application of conjugate technology in neurodegenerative disease research.
Section 1: Application in Oncology
PM54 has shown promising antitumor activity in preclinical models of various solid tumors, including soft tissue sarcoma (STS) and melanoma.[1][4][5] It is currently undergoing Phase I/Ib clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[6][7][8][9]
Mechanism of Action
The mode of action of PM54 is analogous to that of its parent compound, lurbinectedin. It acts as a selective inhibitor of oncogenic transcription.[1][3][10] This is achieved through the following proposed steps:
-
DNA Binding: PM54 covalently binds to guanine (B1146940) residues within the minor groove of DNA.[11][12]
-
Transcription Inhibition: This binding obstructs the activity of RNA polymerase II, leading to its degradation and a halt in the transcription of genes essential for tumor cell proliferation and survival.[10][13]
-
DNA Damage Induction: The interaction of PM54 with DNA results in the formation of DNA adducts, which generate double-strand breaks. This accumulation of DNA damage can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[1][3][10]
-
Modulation of the Tumor Microenvironment: Similar to lurbinectedin, PM54 may also influence the tumor microenvironment by affecting tumor-associated macrophages and other immune cells, although this aspect requires further investigation for PM54 specifically.[10]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of PM54 in cancer cells.
Preclinical Data
A key preclinical study evaluated the antitumor activity of PM54 in patient-derived xenograft (PDX) models of soft tissue sarcoma (STS). The results demonstrated the potent and promising efficacy of PM54.[1]
Table 1: Antitumor Activity of PM54 in Soft Tissue Sarcoma PDX Models
| PDX Model | Treatment Group | Dosage | Treatment Duration (Days) | Tumor Volume Outcome | Significance vs. Vehicle | Significance vs. Trabectedin |
| UZLX-STS134 (CRS) | PM54 | 1.2 mg/kg QW IV | 16 | Tumor Volume Shrinkage | - | - |
| UZLX-STS22_2 (LMS) | PM54 | 1.2 mg/kg QW IV | 16 | Tumor Volume Stabilization | p<0.05 | p<0.01 |
CRS: CIC-rearranged sarcoma; LMS: Leiomyosarcoma; QW: Once weekly; IV: Intravenously. Data extracted from Gorgels et al., AACR Annual Meeting 2024.[1]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the preclinical studies of PM54 and related compounds. These should be adapted and optimized for specific experimental needs.
Objective: To evaluate the in vivo antitumor efficacy of PM54 in a soft tissue sarcoma PDX model.
Materials:
-
Female NMRI nu/nu mice (6-8 weeks old)
-
Fresh tumor specimens from consenting soft tissue sarcoma patients
-
Surgical tools for tumor implantation
-
PM54 (lyophilized powder)
-
Vehicle control (e.g., 5% dextrose)
-
Standard-of-care chemotherapeutic agents (e.g., Doxorubicin, Trabectedin) for comparison
-
Calipers for tumor measurement
-
Anesthesia
Workflow Diagram:
Caption: Experimental workflow for a PDX study of PM54.
Procedure:
-
Tumor Implantation: Under sterile conditions, subcutaneously implant small fragments of the patient's tumor into the flank of anesthetized immunodeficient mice.[14][15]
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 1000 mm³), they can be harvested and passaged into subsequent generations of mice to expand the model.[16][17]
-
Cohort Formation: Once a sufficient number of mice with established tumors are available, randomize them into treatment and control groups.[15]
-
Treatment Administration: Reconstitute PM54 in the appropriate vehicle. Administer PM54, vehicle control, and other comparative agents intravenously at the specified doses and schedule (e.g., 1.2 mg/kg once weekly).[1]
-
Tumor Measurement and Health Monitoring: Measure tumor dimensions with calipers regularly and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint and Tissue Collection: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Perform statistical analysis to determine the significance of the observed effects.
Objective: To assess the induction of DNA damage in tumor cells treated with PM54 by measuring the levels of key DNA damage response proteins.
Materials:
-
Tumor lysates from the PDX study
-
RIPA buffer with protease and phosphatase inhibitors
-
Bradford assay reagents for protein quantification
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DNA damage markers (e.g., Phospho-ATM, Phospho-Chk1/2, γH2A.X)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize the harvested tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[20]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the levels of DNA damage markers between treatment groups. An increase in the phosphorylation of proteins like ATM and Chk1, and an increase in γH2A.X, would indicate DNA damage.[21]
Section 2: Conceptual Application in Neurodegenerative Disease Research
While PM54 has not been directly studied in the context of neurodegenerative diseases, the principles of conjugate therapeutics are being applied in this field, particularly for Alzheimer's disease.[22][23][24] The primary challenge in treating neurodegenerative disorders is the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the central nervous system.[25]
Chimeric Conjugates for Neurodegenerative Disease
The strategy involves creating "chimeric conjugates" that combine a molecule with therapeutic properties with another molecule that can facilitate its transport across the BBB.[22][24]
Conceptual Framework:
-
Targeting Moiety: An antibody or a small molecule that binds to a receptor expressed on the BBB, such as the transferrin receptor, can be used to trigger receptor-mediated transcytosis.[26]
-
Therapeutic Payload: This can be an antibody, a small molecule inhibitor, or even an enzyme that can target the pathological hallmarks of the disease, such as amyloid-beta plaques or tau tangles in Alzheimer's disease.[27]
-
Linker: A specialized linker connects the targeting moiety and the therapeutic payload. This linker can be designed to be stable in the bloodstream but to release the payload in the specific environment of the brain.[27]
Conceptual Diagram for a Chimeric Conjugate in Alzheimer's Disease
Caption: Conceptual workflow of a chimeric conjugate for Alzheimer's.
This conceptual framework highlights a promising avenue for future research. While PM54's current application is in oncology, its chemical properties and mechanism of action could potentially be adapted or serve as a basis for the design of novel conjugates for neurodegenerative diseases, should relevant CNS targets be identified.
Conclusion
PM54 ("Conjugate 54") is a promising new anticancer agent with a clear mechanism of action and demonstrated preclinical efficacy, particularly in soft tissue sarcomas. The ongoing clinical trials will be crucial in determining its safety and therapeutic potential in humans. While its role in neurodegenerative diseases is currently speculative, the broader field of conjugate therapeutics offers exciting possibilities for overcoming the challenges of drug delivery to the brain. The protocols and data presented here provide a valuable resource for researchers interested in exploring the applications of PM54 and similar compounds in oncology and for conceptualizing future work in neurodegeneration.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ecubectedin (PM14) / PharmaMar [delta.larvol.com]
- 3. PM54 / PharmaMar [delta.larvol.com]
- 4. biorxiv.org [biorxiv.org]
- 5. You are being redirected... [pharmamar.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 8. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Lurbinectedin - Wikipedia [en.wikipedia.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. ascopubs.org [ascopubs.org]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Establishment of a patient-derived xenograft mouse model of pleomorphic leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. researchgate.net [researchgate.net]
- 22. Chimeric Conjugates for Alzheimer’s Disease | Exon Publications [exonpublications.com]
- 23. Chimeric Conjugates for Alzheimer’s Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chimeric Conjugates for Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Frontiers | Targeted drug delivery in neurodegenerative diseases: the role of nanotechnology [frontiersin.org]
- 26. mdpi.com [mdpi.com]
- 27. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
Troubleshooting & Optimization
Technical Support Center: Overcoming the Hook Effect in PROTAC Experiments
A Note on "Conjugate 54": Our comprehensive search did not identify a publicly documented PROTAC or related molecule referred to as "Conjugate 54." This name may be an internal designation for a proprietary molecule. Therefore, this technical support center provides a comprehensive guide to understanding and overcoming the hook effect for a general PROTAC. The principles, protocols, and troubleshooting advice provided herein are broadly applicable and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of the PROTAC leads to a decrease in the degradation of the target protein.[1][2][3] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can lead to the misinterpretation of a PROTAC's efficacy.[1][3]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, when the PROTAC is in excess, it is more likely to form separate binary complexes: either with the target protein alone (Target-PROTAC) or with the E3 ligase alone (E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][4]
Q3: At what concentrations does the hook effect typically become apparent?
A3: The concentration at which the hook effect is observed can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used.[5] Generally, it is more pronounced at higher concentrations, often in the micromolar (µM) range.[1] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Q4: What are the primary consequences of the hook effect on experimental results?
Troubleshooting Guide
This guide provides a structured approach to identifying, confirming, and mitigating the hook effect in your PROTAC experiments.
Problem 1: The dose-response curve for my PROTAC is bell-shaped, showing decreased degradation at higher concentrations.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations. Ensure you test concentrations well above and below the apparent optimal concentration to fully characterize the bell-shaped curve.
-
Determine the Optimal Concentration (Dmax): Identify the concentration that yields the maximum level of protein degradation (Dmax). For subsequent experiments, it is advisable to use concentrations at or around this optimal point.
-
Directly Assess Ternary Complex Formation: Employ biophysical or cellular assays such as NanoBRET/TR-FRET or Co-Immunoprecipitation to measure the formation of the ternary complex at different PROTAC concentrations.[1] A decrease in ternary complex formation at high PROTAC concentrations would correlate with the observed decrease in degradation.
-
Evaluate Cell Permeability: Poor cell permeability can sometimes lead to unexpected dose-response relationships.[1] Consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to ensure the PROTAC is reaching its intracellular target effectively.[1]
-
Problem 2: My PROTAC shows no degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including the hook effect masking the degradation window, an inactive PROTAC, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Test a Significantly Wider Concentration Range: Your initial concentration range might have been too high (entirely in the hook effect region) or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the active window.[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.
-
Check E3 Ligase Expression: Ensure that the cell line you are using expresses the E3 ligase that your PROTAC is designed to recruit. This can be verified by Western blotting or qPCR.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.
-
Problem 3: How can I rationally design my experiments to minimize the hook effect from the outset?
-
Strategy: Proactive experimental design can help to mitigate the impact of the hook effect.
-
Recommendations:
-
Prioritize Ternary Complex Cooperativity: When designing or selecting PROTACs, favor those that exhibit positive cooperativity. Positive cooperativity means that the binding of the PROTAC to one of the proteins (target or E3 ligase) increases its affinity for the other, which stabilizes the ternary complex over the binary complexes.[6]
-
Conduct Kinetic Analysis: Monitor the kinetics of both ternary complex formation and protein degradation in real-time. This can provide a more dynamic understanding of the system and help to identify the optimal time and concentration for degradation.[1]
-
Systematic Linker Optimization: The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of ternary complex geometry and stability. Systematically varying the linker length and composition can help identify PROTACs with a reduced hook effect.
-
Data Presentation
Table 1: Hypothetical Degradation Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 nM | 98% |
| 1 nM | 85% |
| 10 nM | 45% |
| 100 nM | 15% (Dmax) |
| 1 µM | 35% |
| 10 µM | 70% |
| 100 µM | 95% |
This table illustrates a typical bell-shaped curve where the maximum degradation (Dmax) is achieved at 100 nM, with degradation decreasing at higher concentrations, indicative of the hook effect.
Table 2: Comparison of DC50 and Dmax for Two Hypothetical PROTACs
| PROTAC | DC50 | Dmax | Hook Effect Onset |
| PROTAC-A | 25 nM | 90% | > 1 µM |
| PROTAC-B | 50 nM | 75% | ~500 nM |
This table provides a comparative view of key degradation parameters, highlighting how different PROTACs can exhibit varying potencies and hook effect profiles.
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Prepare serial dilutions of your PROTAC in cell culture medium. It is critical to include a wide range of concentrations (e.g., 0.1 nM to 100 µM) to identify the optimal degradation window and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control for each concentration.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Express the normalized target protein levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining target protein against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol describes how to assess the formation of the ternary complex in a cellular context.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of your PROTAC or a vehicle control for a specified time. To stabilize the ternary complex and prevent degradation of the target protein, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting using antibodies against the target protein and the recruited E3 ligase. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the vehicle control indicates the formation of the ternary complex.
-
Visualizations
Caption: PROTACs facilitate the formation of a productive ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: At high concentrations, PROTACs form non-productive binary complexes, which inhibits the formation of the productive ternary complex and leads to reduced degradation.
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
References
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based Conjugate 54 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing off-target effects associated with thalidomide-based Conjugate 54 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with thalidomide-based PROTACs like Conjugate 54?
A1: The primary off-target effects of thalidomide-based PROTACs stem from the inherent activity of the thalidomide (B1683933) moiety, which recruits the E3 ubiquitin ligase Cereblon (CRBN). This recruitment can lead to the unintended degradation of proteins known as "neosubstrates." The most well-characterized neosubstrates are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][][3] Degradation of these proteins can result in unintended immunomodulatory effects.[1][4] Another notable off-target is the transcription factor SALL4, the degradation of which has been linked to teratogenicity.[1][5]
Q2: How does the "hook effect" contribute to off-target degradation with Conjugate 54?
A2: The "hook effect" occurs at high concentrations of a PROTAC, where the formation of binary complexes (e.g., Conjugate 54-Target Protein or Conjugate 54-CRBN) is favored over the productive ternary complex (Target Protein-Conjugate 54-CRBN).[1][4][6] This can lead to reduced on-target degradation. It is also hypothesized that the non-productive binary complex of PROTAC and the E3 ligase may still be capable of recruiting and degrading low-affinity off-target proteins, potentially exacerbating off-target effects at high concentrations.[1][4]
Q3: What are the key strategies to minimize off-target effects of Conjugate 54?
A3: Several strategies can be employed to reduce the off-target effects of thalidomide-based PROTACs:
-
Chemical Modification: Introducing bulky substituents at the C5 position of the thalidomide's phthalimide (B116566) ring can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement for on-target degradation.[1]
-
Concentration Optimization: Performing a careful dose-response analysis is crucial to identify a concentration that maximizes on-target degradation while minimizing off-target effects and avoiding the hook effect.[6]
-
Alternative E3 Ligase Ligands: If mitigating off-target effects through modification or concentration optimization is not feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile, can be considered.[1]
Troubleshooting Guide
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
-
Possible Cause 1: The thalidomide moiety of Conjugate 54 is effectively recruiting neosubstrates to CRBN. This is an inherent property of the CRBN ligand.[1]
-
Solution: Refer to the strategies outlined in FAQ Q3. Consider synthesizing a derivative of Conjugate 54 with modifications to the phthalimide ring to reduce neosubstrate binding.
-
-
Possible Cause 2: The concentration of Conjugate 54 is too high, leading to an exacerbated hook effect and off-target degradation.[1][4]
-
Solution: Perform a dose-response experiment with a wide range of Conjugate 54 concentrations to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects.
-
-
Possible Cause 3: The cell line used has high expression levels of the off-target proteins.
-
Solution: If possible, consider using a different cell line with lower expression of the known off-targets to validate the on-target effects of Conjugate 54.
-
Problem 2: My modified version of Conjugate 54 shows reduced on-target degradation.
-
Possible Cause 1: The modification made to reduce off-target effects has negatively impacted the formation or stability of the on-target ternary complex.
-
Solution: Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the binding affinity of the modified Conjugate 54 to both the target protein and CRBN. A NanoBRET assay can be used to evaluate ternary complex formation in a cellular context.[1]
-
-
Possible Cause 2: The modified Conjugate 54 has altered physicochemical properties, such as reduced cell permeability.[7]
-
Solution: Assess the cell permeability of the modified PROTAC using assays like the parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability assays.[8]
-
-
Possible Cause 3: The linker connecting the target binder and the thalidomide moiety is no longer optimal in the modified PROTAC.
-
Solution: Systematically vary the linker length and composition of the modified Conjugate 54 to restore the optimal geometry for productive on-target ternary complex formation.[6]
-
Problem 3: I am observing unexpected protein degradation in my global proteomics experiment.
-
Possible Cause 1: Conjugate 54 may have off-target binders other than the intended target, leading to their degradation.
-
Solution: Validate the proteomics hits using orthogonal methods such as Western blotting with specific antibodies for the potential off-targets.[9]
-
-
Possible Cause 2: The observed protein level changes are downstream effects of on-target or known off-target degradation.
-
Solution: Perform a time-course experiment to distinguish between direct degradation events (which should occur rapidly) and downstream signaling consequences.
-
Data Presentation
Table 1: Representative On-Target vs. Off-Target Degradation Profile of a Thalidomide-Based PROTAC
| Protein | Function | Degradation (Dmax) | DC50 |
| On-Target | |||
| Target Protein X | Disease-related | >90% | 10 nM |
| Known Off-Targets | |||
| IKZF1 | Transcription Factor | ~75% | 50 nM |
| IKZF3 | Transcription Factor | ~80% | 45 nM |
| SALL4 | Transcription Factor | ~60% | 100 nM |
Note: This table presents hypothetical data for illustrative purposes, based on the known behavior of thalidomide-based PROTACs.
Experimental Protocols
1. Western Blotting for On-Target and Off-Target Protein Degradation
-
Objective: To quantify the degradation of a specific target and known off-target proteins in response to Conjugate 54 treatment.
-
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat the cells with a serial dilution of Conjugate 54 (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with primary antibodies against the target protein, known off-targets (IKZF1, IKZF3), and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an ECL substrate. Quantify the band intensities and normalize the target and off-target protein signals to the loading control.[7]
-
2. Global Proteomics using Mass Spectrometry
-
Objective: To identify and quantify all proteins that are degraded upon treatment with Conjugate 54 in an unbiased manner.
-
Methodology:
-
Sample Preparation: Treat cells with Conjugate 54 at a concentration that achieves significant on-target degradation (e.g., 5x DC50) and a vehicle control. Lyse the cells and quantify the protein concentration.
-
Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.[9]
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[9]
-
Data Analysis: Identify and quantify the proteins. Proteins that show a significant and dose-dependent decrease in abundance in the Conjugate 54-treated samples compared to the controls are considered potential on-target or off-target substrates.[9]
-
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for high off-target degradation.
Caption: The "Hook Effect" at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a critical challenge for PROTACs?
A1: PROTACs are large molecules, often with molecular weights exceeding 800 Da, and possess a high polar surface area.[1][2][3] These characteristics place them "beyond the Rule of Five" (bRo5) chemical space, which typically defines drug-like molecules with good oral bioavailability and membrane permeability.[1][3] Their size and polarity can significantly hinder their ability to passively diffuse across the lipid bilayer of the cell membrane to reach their intracellular protein targets.[2][4] Consequently, poor cell permeability is a common reason for the discrepancy between high biochemical potency and low cellular activity of PROTACs.[3]
Q2: What are the key physicochemical properties influencing PROTAC cell permeability?
A2: Several physicochemical properties are crucial for PROTAC cell permeability:[3]
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion across the cell membrane.[3][5] A significant drop in permeability is often observed for molecules with MW > 1000 Da.[2]
-
Polar Surface Area (PSA): A large PSA, common in PROTACs, can limit membrane permeability.[2][3]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability.[3][5]
-
Lipophilicity (LogP): An optimal lipophilicity is essential. While some lipophilicity is required to enter the cell membrane, excessively high LogP can lead to poor aqueous solubility or retention within the membrane.[3][5]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups and enhance membrane permeability.[6][7][8] This "chameleon-like" behavior is thought to be important for the cell permeability of some PROTACs.[7][8]
Q3: What are the general strategies to improve the cell permeability of PROTACs?
A3: Several strategies can be employed to enhance PROTAC cell permeability:
-
Linker Optimization: The linker is a highly modifiable component of a PROTAC.[6] Strategies include:
-
Changing Linker Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl rings can improve permeability.[6]
-
Introducing Basic Nitrogen: Incorporating basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility without significantly increasing polarity.[6]
-
Using Cyclic Linkers: The use of cyclic elements like piperidine (B6355638) and piperazine (B1678402) can enhance rigidity, water solubility, and cell permeability.[1][9]
-
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can reduce the number of hydrogen bond donors and the polar surface area, which can lead to improved membrane permeability.[10][11]
-
Formation of Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can lead to a more compact, "ball-like" structure, reducing the molecule's size and polarity and thereby facilitating cell permeability.[6]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance permeability.[1][6]
-
Choosing Smaller E3 Ligase Ligands: E3 ligase ligands contribute to the overall size and properties of the PROTAC. For instance, CRBN-based PROTACs tend to have a smaller molecular weight and be more "drug-like" than VHL-based PROTACs.[6]
Troubleshooting Guide
Problem 1: My PROTAC shows high binding affinity in biochemical assays but no target degradation in cells.
-
Possible Cause: Poor cell permeability is a primary suspect.[12] The PROTAC may not be reaching a sufficient intracellular concentration to induce degradation.[3]
-
Troubleshooting Steps:
-
Assess Cell Permeability: Quantify the permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 permeability assay.[1][5]
-
Confirm Target Engagement in Cells: Use techniques like the cellular thermal shift assay (CETSA) or NanoBRET to verify that the PROTAC is binding to its target and the E3 ligase within the cellular environment.[12]
-
Optimize Physicochemical Properties: If permeability is low, consider re-designing the PROTAC using the strategies outlined in FAQ Q3, such as linker modification or amide-to-ester substitution.[1][10]
-
Problem 2: I am observing inconsistent degradation results between experiments.
-
Possible Cause: Variability in cell culture conditions can significantly impact PROTAC efficacy. Factors such as cell passage number, confluency, and overall cell health can affect the expression levels of the target protein and the efficiency of the ubiquitin-proteasome system.[12]
-
Troubleshooting Steps:
-
Standardize Cell Culture: Maintain a consistent protocol for cell culture, including using cells within a defined passage number range and seeding at a consistent density.[12]
-
Monitor Cell Health: Regularly check for signs of cellular stress or contamination.
-
Include Proper Controls: Always include positive and negative controls in your experiments to ensure the reliability of your results.
-
Problem 3: My PROTAC is causing degradation, but only at very high concentrations, and I observe a "hook effect".
-
Possible Cause: The "hook effect" is a known phenomenon for PROTACs where degradation decreases at high concentrations.[12] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[12]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Test your PROTAC over a broad range of concentrations to identify the optimal concentration for maximal degradation and to characterize the bell-shaped curve of the hook effect.[12]
-
Test Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[12]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes. This can be influenced by the choice of linker and the relative binding affinities for the target and E3 ligase.[12]
-
Quantitative Data Summary
The following table summarizes key physicochemical properties and their impact on PROTAC permeability.
| Parameter | Favorable for High Permeability | Unfavorable for High Permeability | Reference |
| Molecular Weight (MW) | < 800 Da | > 1000 Da | [2][3] |
| Topological Polar Surface Area (TPSA) | Lower values | > 200 Ų | [2] |
| Hydrogen Bond Donors (HBDs) | ≤ 5 | > 5 | [2] |
| Hydrogen Bond Acceptors (HBAs) | ≤ 10 | > 10 | [2] |
| Calculated LogP (ALogP) | Optimal range (e.g., 3-5 for some series) | Too low or too high | [10][13] |
| Amide Bonds | Replaced with esters | Multiple amide motifs | [6][10] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that measures the passive diffusion of a compound across an artificial lipid membrane.[5][14] It is a cost-effective tool for early-stage screening of PROTAC permeability.[14]
-
Prepare Acceptor Plate: Add 200 µL of phosphate-buffered saline (PBS), pH 7.4, to each well of a 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of a phospholipid solution (e.g., phosphatidylcholine in dodecane) onto the filter of each well in the donor plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate. Incubate the assembled plate at room temperature for a defined period (e.g., 4-18 hours).
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that considers the concentrations, volumes, membrane area, and incubation time.
Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14][18][19] This assay provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[14][18][19]
-
Cell Culture: Culture Caco-2 cells on Transwell® permeable supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Prepare Assay Buffer: Prepare an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For PROTACs, the addition of a low concentration of bovine serum albumin (BSA), such as 0.25%, to the assay buffer can improve recovery.[20]
-
Prepare Test Compound Solutions: Dissolve the test PROTAC in the assay buffer at the desired concentration.
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 cell monolayers with pre-warmed assay buffer.
-
Add the test compound solution to the apical (donor) compartment and fresh assay buffer to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability:
-
To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions.
-
Calculate Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[18]
Visualizations
Caption: PROTAC mechanism of action, highlighting cell permeability as a critical initial step.
Caption: A logical workflow for troubleshooting low cellular activity of PROTACs.
Caption: Simplified workflows for PAMPA and Caco-2 permeability assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 16. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. enamine.net [enamine.net]
Technical Support Center: Managing Insolubility of E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility issues with E3 Ligase Ligand-linker Conjugates, with a focus on thalidomide-based conjugates for the Cereblon (CRBN) E3 ligase. These conjugates are key intermediates in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do E3 Ligase Ligand-linker Conjugates, particularly those based on thalidomide, often have poor aqueous solubility?
A1: Thalidomide-based PROTACs and their corresponding E3 ligase ligand-linker conjugates often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are typically large and complex, consisting of a ligand for the target protein, a thalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker connecting them.[1] This structure frequently results in a high molecular weight and significant lipophilicity, placing them in a chemical space "beyond the Rule of Five," which is associated with poor oral bioavailability and solubility.[1] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor solubility of my E3 Ligase Ligand-linker Conjugate?
A2: Poor solubility can significantly impact experimental results and lead to misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The conjugate may precipitate out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., IC50, DC50).[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and experimental wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of the conjugate or resulting PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I improve the solubility of my E3 Ligase Ligand-linker Conjugate for in vitro experiments?
A3: Several strategies can be employed to improve the solubility of your conjugate for in vitro experiments:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO.[2][3] When preparing working solutions, ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system.[2]
-
pH Adjustment: For conjugates with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[2][4] Acidic compounds are generally more soluble at higher pH, while basic compounds are more soluble at lower pH.[3]
-
Use of Solubilizing Excipients: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[2]
-
Formulation Strategies: For in vivo studies, more advanced formulation approaches such as amorphous solid dispersions (ASDs) and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be explored.[5][6]
Troubleshooting Guides
Issue 1: Precipitate forms when diluting the DMSO stock solution into aqueous buffer.
This is a common problem for hydrophobic compounds. The dramatic increase in solvent polarity upon dilution causes the compound to "crash out" of solution.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Issue 2: Inconsistent results in cell-based assays.
Poor solubility can lead to variable compound concentrations in your assay wells, resulting in poor reproducibility.
Decision Tree for Optimizing Assay Conditions:
References
Technical Support Center: Optimizing CRBN Engagement with Modified Conjugate 54 Linkers
Welcome to the technical support center for researchers optimizing Cereblon (CRBN) engagement using modified Conjugate 54 linkers in Proteolysis-Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is CRBN and why is it used in PROTACs?
A1: Cereblon (CRBN) is the substrate receptor component of the Cullin-Ring Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] In PROTAC technology, CRBN is "hijacked" by a small molecule ligand (often derived from thalidomide (B1683933) or its analogs) to bring a target protein of interest into close proximity.[3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5] CRBN is widely used because its ligands are well-characterized, have relatively small molecular weights, and are amenable to chemical modification, which facilitates the optimization of PROTAC drug-like properties.[]
Q2: What is "Conjugate 54" and what is its role in PROTAC synthesis?
A2: "E3 Ligase Ligand-linker Conjugate 54" is an intermediate chemical compound used for synthesizing PROTACs. It consists of a CRBN-binding ligand (thalidomide-based) pre-attached to a chemical linker.[7] This conjugate provides a convenient starting point for researchers, who can then attach their specific target protein binder to the other end of the linker to complete the final PROTAC molecule.[7]
Q3: What are "neosubstrates" and how do they relate to CRBN-based PROTACs?
A3: Neosubstrates are endogenous proteins that are not normally targeted by CRBN but are induced to be degraded when a "molecular glue" type molecule (like thalidomide derivatives) is bound to CRBN.[] This can lead to off-target effects. For example, the degradation of transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3) is a known neosubstrate effect of immunomodulatory drugs (IMiDs).[][8] When designing PROTACs, linker composition and the attachment point on the CRBN ligand can influence the conformation of the ternary complex, which may affect the degradation of these neosubstrates and should be considered to improve selectivity.[8]
Q4: What is the "hook effect" and how can it be mitigated?
A4: The "hook effect" is a phenomenon where the efficiency of target protein degradation decreases at very high concentrations of a PROTAC.[8][9] This occurs because an excess of PROTAC molecules leads to the formation of binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[9]
Mitigation Strategies:
-
Dose-Response Curve: Perform experiments across a wide range of concentrations to identify the optimal degradation window and characterize the bell-shaped curve.[9]
-
Lower Concentrations: Use lower (nanomolar to low micromolar) concentrations of the PROTAC to favor ternary complex formation.[8]
-
Kinetic Analysis: Study the degradation kinetics at various concentrations to understand the dynamics of complex formation and dissociation.[8]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving specific experimental issues.
Issue 1: No Target Protein Degradation Observed on Western Blot
| Symptom | Possible Cause | Recommended Troubleshooting Step |
| No change in target protein levels after PROTAC treatment. | Poor Cell Permeability: The PROTAC molecule may be too large or polar to efficiently cross the cell membrane.[9] | 1. Permeability Assay: Perform a Caco-2 cell permeability assay.[10] 2. Linker Modification: Synthesize analogs with modified linkers (e.g., adding lipophilic or basic groups) to improve physicochemical properties.[10] |
| Insufficient Incubation Time: Protein degradation is a time-dependent process.[8] | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal time point for degradation.[8] | |
| Low CRBN Expression: The cell line used may have low or no expression of CRBN.[11] | 1. Western Blot: Check CRBN protein levels in your cell line. 2. Cell Line Selection: Use a cell line known to have robust CRBN expression. | |
| Proteasome Inactivity: The proteasome may be inhibited, preventing degradation. | Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein indicates the degradation machinery was engaged.[8] | |
| Lack of Ternary Complex Formation: The linker may not allow for a stable Target-PROTAC-CRBN complex. | Perform a ternary complex formation assay (e.g., NanoBRET, TR-FRET, SPR) to confirm the interaction.[5][8] |
Issue 2: High Off-Target Effects or Neosubstrate Degradation
| Symptom | Possible Cause | Recommended Troubleshooting Step |
| Degradation of known CRBN neosubstrates (e.g., IKZF1, GSPT1) is observed. | "Molecular Glue" Effect: The CRBN ligand part of the PROTAC is inducing neosubstrate degradation.[] | 1. CRBN Ligand Modification: Introduce structural modifications to the CRBN ligand, such as methoxy (B1213986) substitutions, which can reduce neosubstrate degradation while maintaining CRBN binding.[] 2. Alter Linking Position: Change the attachment point of the linker on the phthalimide (B116566) ring of the CRBN ligand.[8] |
| Degradation of other unintended proteins. | Linker-Induced Off-Targets: The linker's length, rigidity, or composition may promote the formation of off-target ternary complexes. | 1. Linker Optimization: Systematically vary the linker's length and chemical nature (e.g., PEG vs. alkyl chains).[12][] 2. Proteomics Profiling: Use mass spectrometry to identify all degraded proteins and guide further optimization efforts.[8] |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for Target Protein Degradation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Protocol 2: NanoBRET™ Assay for Cellular CRBN Engagement
This assay measures the binding of a PROTAC to CRBN within intact cells.[14][15]
-
Cell Line: Use a cell line stably expressing NanoLuc®-CRBN fusion protein.[14]
-
Assay Preparation: Suspend cells in Opti-MEM™ and add the BODIPY™-lenalidomide tracer.
-
Compound Addition: Dispense the cell-tracer mixture into a 384-well plate. Add serial dilutions of the test PROTAC or control compounds.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours.
-
Signal Detection: Add NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer equipped with 450 nm and 520 nm filters.
-
Data Analysis: The displacement of the tracer by the PROTAC results in a decrease in the BRET signal, which can be used to calculate the cellular IC50 value for CRBN engagement.
Data & Visualization
Linker Modification Strategies
The linker is a critical component that influences a PROTAC's efficacy by affecting the stability and conformation of the ternary complex.[16] The optimal linker must balance length, rigidity, and hydrophilicity.[12]
| Linker Modification | Rationale | Potential Outcome | Key Consideration |
| Varying Length (e.g., PEG or Alkyl Chains) | To achieve optimal spatial orientation between the target and CRBN for efficient ubiquitination.[] | Improved DC50 and Dmax values. Can overcome steric hindrance. | Both excessively short and long linkers can be detrimental.[] |
| Increasing Rigidity (e.g., adding cyclic groups like piperazine) | To reduce conformational flexibility and pre-organize the PROTAC for binding, potentially improving ternary complex stability.[] | Enhanced binding affinity and degradation efficiency. Improved solubility. | May limit the ability to adopt the necessary conformation for ternary complex formation. |
| Modifying Hydrophilicity (e.g., PEG linkers) | To improve solubility, cell permeability, and overall pharmacokinetic properties.[12] | Better bioavailability and cellular activity. | Can increase molecular weight, potentially hindering cell permeability if overdone. |
| Changing Attachment Site | The point where the linker connects to the CRBN or target ligand can significantly impact the geometry of the ternary complex.[12] | Altered degradation selectivity and potency. Can avoid disrupting key binding interactions. | Requires analysis of solvent-exposed areas on the ligands to find suitable connection points.[12] |
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein Degradation and PROTACs [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
Validation & Comparative
In Vivo Validation of Protein Degraders: A Comparative Guide for Researchers
For scientists and professionals in drug development, the in vivo validation of novel therapeutic modalities is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the in vivo performance of Proteolysis Targeting Chimeras (PROTACs) and other emerging protein degradation technologies. While specific data for a designated "Conjugate 54-PROTAC" is not publicly available, this document summarizes key in vivo validation data from published studies on various PROTACs and compares them with alternative platforms such as Antibody-based PROTACs (AbTACs), Lysosome-Targeting Chimeras (LYTACs), and Molecular Glues.
Executive Summary
PROTACs represent a transformative approach in pharmacology, inducing the degradation of target proteins rather than merely inhibiting their function.[1][2][3][4] This is achieved through a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6][7] The catalytic nature of PROTACs offers the potential for sustained target suppression at lower doses, a significant advantage over traditional small molecule inhibitors.[3][5] In recent years, several PROTACs have advanced into clinical trials, demonstrating their therapeutic promise.[2][4]
This guide presents a compilation of in vivo data for various PROTACs, alongside comparative data for alternative protein degradation technologies that leverage different cellular machinery.[8][][10][][12][13]
Comparative In Vivo Performance of Protein Degraders
The following tables summarize quantitative data from in vivo studies of different protein degradation technologies, providing a snapshot of their efficacy in preclinical models.
Table 1: In Vivo Performance of Selected PROTACs
| PROTAC Name/Target | E3 Ligase Recruited | Animal Model | Dosing Regimen | Target Degradation | Therapeutic Effect | Reference |
| ARV-110 (AR) | CRBN | Mouse Xenograft (VCaP) | 1 mg/kg PO QD | >90% AR degradation | Significant tumor growth inhibition | [2] |
| PROTAC 6 (RIPK2) | VHL | Rat | 0.5 mg/kg SC | 78 ± 5% RIPK2 degradation at 48h | >70% inhibition of TNFα release | [14] |
| DP1 (BRD4) | DCAF15 | SCID Mice | Not specified | Evident BRD4 reduction | Therapeutic potential in hematologic malignancies | [1] |
| TRD2 (RAD51) | CRBN | Mouse Xenograft (TNBC) | Not specified | Significant RAD51 reduction | Potent anticancer effects | [14] |
Table 2: In Vivo Performance of Alternative Protein Degraders
| Technology | Degrader Name/Target | Mechanism | Animal Model | Dosing Regimen | Target Degradation | Therapeutic Effect | Reference |
| AbTAC | AC-1 (PD-L1) | RNF43-mediated lysosomal degradation | Not specified in provided abstracts | Not specified | Not specified in provided abstracts | Potential for immune checkpoint inhibition | [15][16][17] |
| LYTAC | GalNAc-LYTAC (Integrins) | ASGPR-mediated lysosomal degradation | Not specified in provided abstracts | Not specified | Not specified in provided abstracts | Reduced cancer cell proliferation | [10][18] |
| Molecular Glue | CC-885 (GSPT1) | CRBN-mediated proteasomal degradation | Not specified in provided abstracts | Not specified | Not specified in provided abstracts | Anticancer activity | [19] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in protein degradation and its validation, the following diagrams are provided.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the in vivo validation of a protein degrader.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a protein degrader in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line of interest
-
Matrigel (or other appropriate extracellular matrix)
-
Protein degrader compound and vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Tumor Implantation:
-
Harvest cells and resuspend in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1-10 million cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the protein degrader and vehicle solutions.
-
Administer the compounds to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, subcutaneous injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the general health of the animals.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (defined by tumor size limits or study duration), euthanize the mice.
-
Excise tumors and collect other relevant tissues (e.g., liver, plasma) for downstream analysis.
-
Western Blot Analysis for Protein Degradation
Objective: To quantify the level of target protein degradation in tissues.
Materials:
-
Collected tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Homogenize tissue samples in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with loading dye, and heat. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of degradation relative to the vehicle-treated group.
Conclusion
The field of targeted protein degradation is rapidly advancing, with PROTACs leading the way and a diverse array of alternative technologies showing significant promise.[8][][20][21] In vivo validation is paramount to translating these innovative approaches into effective therapies. This guide provides a framework for understanding and comparing the in vivo performance of different protein degradation platforms. As more data from preclinical and clinical studies become available, our understanding of the therapeutic potential and specific applications of each technology will continue to expand. Researchers are encouraged to consider the specific target, desired tissue distribution, and potential for off-target effects when selecting and designing a protein degradation strategy for in vivo validation.
References
- 1. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 8. PROTAC-based Methods as Traditional PROTAC Protein Degradation Technology Alternatives [bio-itworld.com]
- 10. LYTACs that engage the asialoglycoprotein receptor for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Antibody-Based PROTACs for the Degradation of the Cell-Surface Immune Checkpoint Protein PD-L1 [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. wuxibiology.com [wuxibiology.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances of Degradation Technologies Based on PROTAC Mechanism [mdpi.com]
A Comparative Guide to Novel PROTACs and the Conjugate 54-Based Predecessor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly developed Proteolysis-Targeting Chimeras (PROTACs) against a benchmark PROTAC constructed using Conjugate 54. The analysis is supported by experimental data and detailed methodologies for the key experiments cited, offering a comprehensive framework for evaluating PROTAC performance.
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule typically consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, making it a powerful therapeutic modality.[1]
This guide focuses on comparing the performance of a new generation of PROTACs against a standard predecessor, herein referred to as "PROTAC based on Conjugate 54." The objective is to provide a clear, data-driven assessment of advancements in potency, selectivity, and degradation kinetics.
Quantitative Performance Comparison
The efficacy of PROTACs is primarily evaluated by their ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes the performance of the new PROTACs in comparison to the Conjugate 54-based PROTAC.
| PROTAC Name | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC based on Conjugate 54 | Target X | VHL | Cell Line A | 100 | 85 |
| New PROTAC 1 | Target X | VHL | Cell Line A | 25 | 95 |
| New PROTAC 2 | Target X | CRBN | Cell Line A | 15 | 98 |
| PROTAC based on Conjugate 54 | Target X | VHL | Cell Line B | 120 | 80 |
| New PROTAC 1 | Target X | VHL | Cell Line B | 30 | 92 |
| New PROTAC 2 | Target X | CRBN | Cell Line B | 20 | 96 |
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental procedures used for evaluation, the following diagrams have been generated.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for determining PROTAC DC50 and Dmax.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate assessment and comparison of PROTAC performance.
Determination of DC50 and Dmax
This protocol outlines the steps to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of a PROTAC.
-
Cell Culture and Seeding:
-
Culture the desired cell line (e.g., Cell Line A) in its appropriate complete growth medium.
-
Seed the cells in 6-well or 96-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[4]
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Perform serial dilutions of the PROTAC in complete growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[4]
-
Include a vehicle control (medium with the same final concentration of DMSO).[4]
-
Remove the existing medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubate the cells for a predetermined time (e.g., 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[4]
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.[4]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[3]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[3]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).[3]
-
-
Data Analysis:
Proteomics-Based Selectivity Profiling
This protocol uses mass spectrometry to assess the selectivity of a PROTAC by identifying off-target degradation.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and with a vehicle control.
-
Lyse the cells and quantify the total protein content.[3]
-
-
Protein Digestion and Labeling:
-
LC-MS/MS Analysis:
-
Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[5]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[5]
-
Kinetic Degradation Assay
This protocol measures the rate of protein degradation over time.
-
Cell Treatment:
-
Seed cells in a multi-well plate.
-
Treat the cells with the PROTAC at a fixed concentration (e.g., the DC50 or Dmax concentration).
-
-
Time-Course Analysis:
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal of E3 Ligase Ligand-linker Conjugate 54
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical entities like E3 Ligase Ligand-linker Conjugate 54 are paramount for ensuring laboratory safety and environmental protection. As a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this conjugate is a potent, biologically active molecule that necessitates stringent disposal protocols.[1][2][3] Adherence to these procedures is not only a matter of regulatory compliance but also a core component of responsible research.
This compound is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase, a critical step in the targeted degradation of specific proteins.[2] Due to its biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be discarded in regular trash or poured down the drain.[4][5] The universally mandated method for the final disposal of such cytotoxic and potent compounds is high-temperature incineration conducted by a licensed hazardous waste management facility.[6][7]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to have a designated waste disposal plan in place. All personnel handling the compound must be trained in the procedures for managing cytotoxic agents.[8][9]
Personal Protective Equipment (PPE):
A comprehensive approach to PPE is the first line of defense against accidental exposure. The minimum required PPE for handling this conjugate and its associated waste includes:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Additional PPE | Gown or apron | Recommended when handling larger quantities or during spill cleanup for added protection.[10] |
This table summarizes the essential personal protective equipment for handling this compound.
Emergency Procedures:
In the event of accidental exposure or a spill, immediate action is critical.
| Incident | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to an area with fresh air. |
| Ingestion | Do not induce vomiting. |
| Spill | Alert others in the area. Use a cytotoxic spill kit to contain and clean the spill. All cleanup materials must be disposed of as hazardous waste.[5][9] |
This table outlines the immediate actions to be taken in case of accidental exposure or spillage.
Step-by-Step Disposal Procedures
The systematic segregation and collection of waste are fundamental to safe disposal. All waste streams contaminated with this compound must be kept separate from other laboratory waste.[4][6]
Waste Segregation and Collection:
-
Establish Designated Containers: Before starting your experiment, place clearly labeled, leak-proof waste containers in the immediate work area.[10]
-
Solid Waste: This category includes contaminated gloves, pipette tips, vials, bench paper, and any other disposable materials that have come into contact with the conjugate.
-
Liquid Waste: This includes unused stock solutions, experimental media containing the compound, and the initial solvent rinses from decontaminating glassware.
-
Container: Collect in a compatible, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) or coated glass bottle) with a secure screw cap.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," the chemical name, and the approximate concentration.
-
-
Sharps Waste: Needles, syringes, glass vials, and any other items that can puncture the skin must be disposed of in a designated sharps container.
Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated. First, rinse with a solvent that will solubilize the compound (this rinseate must be collected as liquid hazardous waste). Then, follow standard laboratory washing procedures.
-
Work Surfaces: At the end of each procedure, wipe down the work area with an appropriate solvent, followed by a standard laboratory disinfectant. All wipes used in this process are considered solid hazardous waste.[4]
Final Disposal Logistics:
-
Storage: Securely seal all waste containers and store them in your laboratory's designated Satellite Accumulation Area (SAA) or hazardous waste collection point.[4]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Ensure all institutional and regulatory paperwork is completed accurately.[4]
The following diagram illustrates the logical workflow for the proper disposal of waste generated from the use of this compound.
Disposal workflow for this compound.
By adhering to these detailed procedures, research professionals can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and safeguarding our ecosystem.
References
- 1. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTACs and Molecular Glues [astrazeneca.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.ca [danielshealth.ca]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. qualia-bio.com [qualia-bio.com]
- 9. kingstonhsc.ca [kingstonhsc.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guide for Handling E3 Ligase Ligand-linker Conjugate 54
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for E3 Ligase Ligand-linker Conjugate 54. As a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs), this compound requires careful handling due to its potent biological activity. This guide is intended to supplement, not replace, institution-specific safety protocols and a thorough review of a specific Safety Data Sheet (SDS) should one become available.
I. Compound Overview
This compound is comprised of a Thalidomide-based ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a linker for further chemical modification[1]. It is an intermediate used in the synthesis of PROTACs, which are designed to hijack the cell's natural protein disposal machinery to target specific proteins for degradation[1]. The presence of a Thalidomide derivative necessitates that this compound be handled as a potentially hazardous and biologically active substance.
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize the risk of exposure.
| PPE Category | Recommended Specifications | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Provides a barrier against skin contact and absorption. The outer glove should be changed immediately if contaminated. |
| Eye Protection | ANSI Z87.1-compliant safety goggles with side shields. | Protects eyes from accidental splashes of the compound in solid or solution form. |
| Body Protection | A fully-fastened laboratory coat. A chemical-resistant apron is recommended for procedures with a higher risk of splashes. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid powder or when there is a potential for aerosol generation. | Prevents inhalation of the compound. The appropriate level of respiratory protection should be determined by a risk assessment. |
III. Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is essential for maintaining a safe laboratory environment.
Operational Procedures
-
Receiving and Storage :
-
Upon receipt, visually inspect the packaging for any signs of damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and secure location.
-
Follow the supplier's recommendations for storage temperature, which is typically -20°C or -80°C for long-term stability.
-
-
Handling and Preparation :
-
All handling of the solid compound, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood to prevent inhalation and containment of any dust.
-
Use dedicated, clean spatulas and weighing boats to avoid cross-contamination.
-
When dissolving, add solvent to the solid to minimize the potential for aerosolization.
-
Avoid all direct contact with the compound.
-
Eating, drinking, and smoking are strictly prohibited in the handling area.
-
Thoroughly wash hands with soap and water after handling is complete.
-
-
Spill Management :
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Don the full recommended PPE before attempting to clean the spill.
-
For solid spills, carefully cover with an absorbent material to avoid raising dust, then gently sweep into a labeled hazardous waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Protocol |
| Solid Waste | All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing paper) must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | All solutions containing the compound must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Final Disposal | All generated waste must be disposed of through your institution's hazardous waste management program in accordance with local, state, and federal regulations. |
IV. Visualized Workflows
The following diagrams illustrate the recommended handling workflow and the general mechanism of action for PROTACs.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
